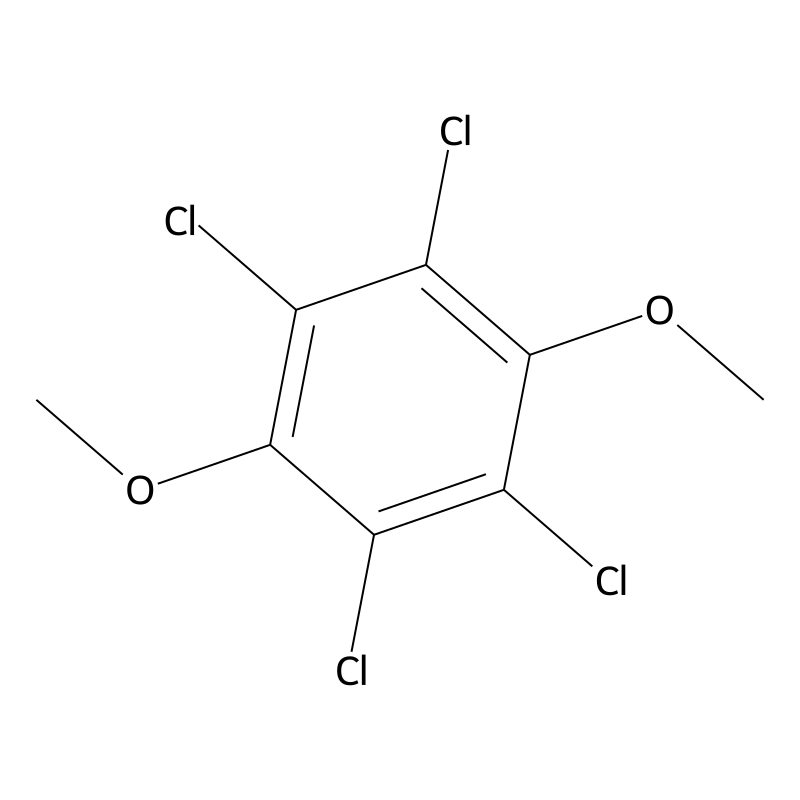

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biochemical studies:

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is considered an active compound and can be used in various biochemical studies. Research suggests it may play a role in cellular processes and signaling pathways, but the exact mechanisms and specific functions are still under investigation. [Source: MedChemExpress - ]

Drug discovery:

The unique structure and properties of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene make it a potential candidate for drug discovery efforts. Scientists are exploring its potential to modulate specific biological targets and its possible therapeutic applications in various diseases. However, further research is needed to determine its efficacy and safety in this context. [Source: BOC Sciences - ]

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an organic compound with the molecular formula C8H6Cl4O2. This compound is characterized by its four chlorine atoms and two methoxy groups attached to a benzene ring. It is classified as a chlorinated aromatic compound and has been identified in various natural sources, notably in the edible mushroom Agaricus bisporus . The presence of multiple chlorine substituents contributes to its unique chemical properties, including increased stability and lipophilicity.

- Electrophilic Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms.

- Nucleophilic Substitution: Under certain conditions, the chlorine atoms can be replaced by nucleophiles.

- Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or other functional groups.

Specific reaction pathways and mechanisms are often studied to understand its reactivity in biochemical contexts .

The synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene can be achieved through several methods:

- Chlorination of Dimethoxybenzene: Starting from 1,3-dimethoxybenzene, chlorination can introduce chlorine atoms at the 1, 2, 4, and 5 positions.

- Multi-step Synthesis: This involves the use of various reagents and conditions to selectively introduce chlorine and methoxy groups onto the benzene ring.

- Natural Extraction: It can also be isolated from natural sources like Agaricus bisporus through extraction processes .

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene finds applications in various fields:

- Agricultural Chemistry: It may be utilized as a pesticide or herbicide due to its biological activity.

- Pharmaceutical Research: Its interactions with biological systems make it a candidate for further drug development studies.

- Material Science: The compound's stability may lend itself to applications in materials that require resistance to degradation .

Interaction studies involving 1,2,4,5-tetrachloro-3,6-dimethoxybenzene are crucial for understanding its biochemical role. These studies typically focus on:

- Enzyme Inhibition: Investigating how this compound affects enzyme activity can reveal potential therapeutic uses.

- Binding Affinity: Assessing how well it binds to various biological targets helps elucidate its mechanism of action.

- Toxicological Assessments: Evaluating its safety profile and potential toxic effects is essential for any practical applications .

Several compounds share structural similarities with 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Chlorine Atoms | Methoxy Groups | Unique Features |

|---|---|---|---|---|

| 1,2-Dichloro-4-methoxybenzene | C8H8Cl2O | 2 | 1 | Fewer chlorine atoms; less reactive |

| Hexachlorobenzene | C6Cl6 | 6 | 0 | Fully chlorinated; highly toxic |

| 1-Chloro-2-methoxybenzene | C8H9ClO | 1 | 1 | Only one chlorine; significantly different reactivity |

| 1,4-Dimethoxytetrachlorobenzene | C8H8Cl4O2 | 4 | 2 | Different substitution pattern on benzene ring |

The presence of four chlorine atoms along with two methoxy groups makes 1,2,4,5-tetrachloro-3,6-dimethoxybenzene particularly unique in terms of both chemical reactivity and potential biological activity compared to these similar compounds .

Crystallographic Characterization

The crystallographic structure of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene reveals a highly substituted benzene ring with specific geometric arrangements dictated by the electronic effects of the chlorine and methoxy substituents [1]. The compound exhibits an IUPAC Standard InChI key of HICARXIPJINIRA-UHFFFAOYSA-N [1] [4]. The molecular structure can be represented as a 2-dimensional structure file or as a computed 3-dimensional structure file according to the National Institute of Standards and Technology database [4].

The spatial arrangement of the substituents follows a specific pattern where the chlorine atoms occupy adjacent positions (1,2,4,5) while the methoxy groups are positioned at the remaining available sites (3,6) [1]. This substitution pattern creates a symmetrical arrangement that influences both the electronic distribution and the physical properties of the molecule [1].

Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the molecular structure of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. The compound's highly substituted benzene ring results in a simplified proton nuclear magnetic resonance spectrum due to the symmetrical substitution pattern [13]. The methoxy groups typically appear as singlets in the proton nuclear magnetic resonance spectrum, with chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents [13] [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the aromatic carbon atoms, which are significantly affected by the chlorine substitution pattern [13] [15]. The carbon atoms bearing chlorine substituents typically exhibit downfield shifts compared to unsubstituted benzene carbons, while the carbon atoms bearing methoxy groups show characteristic chemical shifts associated with electron-donating substituents [13].

Infrared Spectroscopy

Infrared spectroscopy of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene shows characteristic absorption bands that reflect the molecular functional groups [16] [18]. The compound exhibits strong absorption bands in the region of 3000-2800 cm⁻¹ due to carbon-hydrogen stretching vibrations from the methoxy groups [18]. The aromatic carbon-carbon stretching vibrations typically appear in the fingerprint region, with specific frequencies influenced by the chlorine substitution pattern [16].

The methoxy groups contribute distinctive absorption bands associated with carbon-oxygen stretching vibrations, which can be distinguished from other functional groups in the infrared spectrum [18] [19]. The highly chlorinated nature of the compound results in characteristic absorption patterns that reflect the electron-withdrawing effects of the halogen substituents [16].

Mass Spectrometry

Mass spectrometry analysis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene provides information about the molecular ion and fragmentation patterns [4]. The electron ionization mass spectrum shows the molecular ion peak at m/z 275.944, corresponding to the molecular weight of the compound [4]. The mass spectral data is available through the National Institute of Standards and Technology Mass Spectrometry Data Center, with spectrum number 257476 [4].

The fragmentation pattern of the compound reflects the stability of various molecular fragments, with losses typically occurring through elimination of methoxy groups or chlorine atoms under electron ionization conditions [4]. The isotope pattern in the mass spectrum is particularly distinctive due to the presence of four chlorine atoms, each contributing to the characteristic isotope distribution [4].

Electronic Structure and Quantum Chemical Calculations

The electronic structure of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene is significantly influenced by the combined effects of the electron-withdrawing chlorine atoms and the electron-donating methoxy groups [37]. Density functional theory calculations have been employed to understand the electronic distribution in similar chlorinated aromatic compounds, revealing how substituent effects propagate through the benzene ring conjugation system [37].

The chlorine substituents exert strong electron-withdrawing effects through both inductive and resonance mechanisms, while the methoxy groups provide electron density to the aromatic system through resonance donation [37] [39]. This creates a complex electronic environment where the electron density distribution is highly dependent on the relative positions of these opposing substituent effects [37].

Computational studies of related chlorinated dimethoxybenzene compounds indicate that the electron-absorbing properties of chlorine substituents directly affect the equilibrium of the molecular electron cloud, causing electron-deficient regions to redistribute [37]. The methoxy groups play a stabilizing role in the molecular structure while simultaneously increasing the reactivity of adjacent positions on the benzene ring [37].

Comparative Analysis with Structural Analogues

The structural properties of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene can be understood through comparison with related chlorinated aromatic compounds and dimethoxybenzene derivatives [26] . The parent compound 1,4-dimethoxybenzene exhibits significantly different properties due to the absence of chlorine substituents [9] [26].

Table 1: Comparative Analysis of Structural Analogues

| Compound | Molecular Formula | Chlorine Atoms | Methoxy Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene | C₈H₆Cl₄O₂ | 4 | 2 | 275.944 [1] |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 0 | 2 | 138.17 [26] |

| 1,2,3,4-Tetrachloro-5,6-dimethoxybenzene | C₈H₆Cl₄O₂ | 4 | 2 | 275.944 [7] |

| Tetrachlorohydroquinone | C₆H₂Cl₄O₂ | 4 | 0 | 247.89 [23] |

The tetrachloroveratrole isomer (1,2,3,4-tetrachloro-5,6-dimethoxybenzene) represents a closely related structural analogue with the same molecular formula but different substitution pattern [7] [29]. This isomer exhibits different physical and chemical properties due to the altered arrangement of the chlorine and methoxy substituents [7].

Tetrachlorohydroquinone serves as another important structural analogue, sharing the tetrachlorinated benzene framework but lacking the methoxy substituents [21] [23]. This compound demonstrates the significant impact of methoxy substitution on molecular properties, as the hydroxyl groups in tetrachlorohydroquinone exhibit markedly different reactivity compared to the methoxy ethers [23].

The presence of four chlorine atoms in 1,2,4,5-tetrachloro-3,6-dimethoxybenzene creates unique electronic and steric effects that distinguish it from less highly substituted analogues . The compound exhibits increased stability and lipophilicity compared to its non-chlorinated counterparts, properties that are directly attributable to the extensive halogen substitution .

Natural occurrence studies have identified 1,2,4,5-tetrachloro-3,6-dimethoxybenzene as a secondary metabolite produced by certain fungi, particularly in the context of halogenated natural products [28] [29]. This natural production pathway distinguishes it from synthetic analogues and provides insight into the biological significance of such highly chlorinated aromatic structures [28].